molecular formula C22H22N2O4 B3459399 N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide

N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide

Cat. No.: B3459399
M. Wt: 378.4 g/mol
InChI Key: YBTIQMOFMPWMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a benzoyl group, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(2-methylpropoxy)benzoic acid with thionyl chloride to form the corresponding acyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with 3-amino phenyl furan-2-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-methylpropoxy)benzoyl]aniline: Similar structure but lacks the furan ring.

    N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15(2)14-28-19-10-8-16(9-11-19)21(25)23-17-5-3-6-18(13-17)24-22(26)20-7-4-12-27-20/h3-13,15H,14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTIQMOFMPWMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.